molecular formula C21H25N3O2 B3937067 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide

Cat. No. B3937067
M. Wt: 351.4 g/mol
InChI Key: SFLJRNJGVFUXKV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide, also known as DPBA, is a small molecule that has been the subject of extensive scientific research due to its potential as a therapeutic agent. DPBA is a member of the benzamide family of compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide exerts its biological effects through a variety of different mechanisms, including the inhibition of the NF-κB signaling pathway, the regulation of the expression of various cytokines and growth factors, and the modulation of the activity of various enzymes and transcription factors.
Biochemical and Physiological Effects
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. In addition, N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of a wide range of diseases.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for specific diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the optimal dosage and administration route for N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide in different disease models.

Scientific Research Applications

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of a wide range of diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-2-20(25)23-19-9-5-8-17(14-19)21(26)22-11-13-24-12-10-16-6-3-4-7-18(16)15-24/h3-9,14H,2,10-13,15H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLJRNJGVFUXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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